molecular formula C7H9BrClFN2 B1384796 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1936131-35-9

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1384796
CAS No.: 1936131-35-9
M. Wt: 255.51 g/mol
InChI Key: HKMCSYUMBAOADI-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride (CAS: 1936131-35-9, Molecular Formula: C₇H₉BrClFN₂, Molecular Weight: 255.51 g/mol) is a halogenated pyridine derivative of high interest in scientific research and drug discovery . The compound features a planar pyridine ring substituted with bromine at position 3 and fluorine at position 5, creating a polarized electronic environment that enhances its reactivity for further functionalization . The primary amine, presented as a stable hydrochloride salt, has a predicted pKa of ~8.2 and exhibits high solubility in polar solvents such as water and methanol, facilitating its use in various experimental conditions . This reagent serves as a versatile synthetic intermediate, particularly in the construction of complex heterocyclic scaffolds. Its structure is prized in medicinal chemistry for developing potential therapeutic agents; for instance, related pyridine-containing compounds have shown significant promise as potent inhibitors of mycobacterial ATP synthase for tuberculosis treatment . The presence of both bromine and fluorine atoms makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or amination reactions, allowing researchers to elaborate the core structure with high precision . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMCSYUMBAOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Bromo-5-fluoropyridine

  • The initial step involves nitration of 3-bromo-5-fluoropyridine to introduce a nitro group at the 2-position.
  • This is typically carried out using nitrating agents under controlled temperature to avoid polysubstitution or degradation.
  • The nitro group serves as a precursor for subsequent reduction to an amine.

Reduction to 2-Amino Derivative

  • The nitro group is reduced to an amine using catalytic hydrogenation.
  • Common conditions include hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
  • This step is critical to obtain 2-amino-3-bromo-5-fluoropyridine with minimal side reactions.

Formation of Ethan-1-amine Side Chain

  • The 2-amino intermediate is then reacted with an ethanone derivative (such as acetaldehyde or a protected ethanone equivalent) to form the ethan-1-amine substituent.
  • This may involve reductive amination or other amine-alkylation strategies.
  • Careful control of stoichiometry and reaction conditions ensures selective formation of the desired ethan-1-amine structure.

Conversion to Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This enhances the compound's solubility and stability for further applications.

Industrial and Optimized Synthetic Routes

  • Industrial synthesis adapts the above steps for scalability, employing continuous flow reactors and automated purification systems.
  • Optimization focuses on maximizing yield, purity, and minimizing hazardous waste.
  • Use of polar aprotic solvents, controlled temperature profiles, and catalytic systems tailored for halogenated pyridines are common.

Alternative Synthetic Approaches from Literature

A comprehensive synthetic methodology reported in medicinal chemistry research includes:

Method Description Key Reagents Conditions Notes
Method F Cyclization and amination starting from 1-(2-pyridyl)ethanone and substituted pyridin-2-amine Iodine (I2), NaOH 110 °C for 4 h, then 70 °C for 12 h Produces 2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediates
Method G Bromination of imidazo[1,2-a]pyridine derivatives N-Bromosuccinimide (NBS) 30 °C for 5 h Introduces bromine at specific positions
Method H Palladium-catalyzed amination Pd catalyst, t-BuONa, amine 90 °C for 12 h Forms C-N bond to install ethan-1-amine moiety
Hydrochloride Salt Formation Treatment with HCl/dioxane Hydrochloric acid in dioxane 20 °C for 12 h Converts free amine to hydrochloride salt

These methods involve advanced palladium-catalyzed cross-coupling and amination reactions that allow precise functionalization of the pyridine ring while maintaining halogen substituents.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents Solvent Temperature Time Catalyst
Nitration Electrophilic aromatic substitution Nitrating agent (e.g., HNO3/H2SO4) Controlled solvent 0–50 °C Few hours None
Reduction Catalytic hydrogenation H2 gas, Pd/C Ethanol or MeOH Room temp to 50 °C Several hours Pd/C
Reductive Amination Amine alkylation Ethanone derivative, reducing agent MeOH or toluene 20–70 °C 6–12 h Possible acid catalyst
Bromination Electrophilic bromination NBS Acetonitrile 20–30 °C 5 h None
Palladium-catalyzed Amination Cross-coupling Pd2(dba)3, XantPhos, t-BuONa Toluene 90–110 °C 12 h Pd catalyst

Purification and Characterization

  • After synthesis, the compound is purified by silica gel chromatography or preparative HPLC.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • The hydrochloride salt form is preferred for enhanced stability and solubility.

Summary Table of Preparation Steps

Step No. Description Key Reagents Conditions Outcome
1 Nitration of 3-bromo-5-fluoropyridine Nitrating agents Controlled temp Nitro-substituted pyridine
2 Reduction of nitro to amine H2, Pd/C Mild heating 2-amino-3-bromo-5-fluoropyridine
3 Formation of ethan-1-amine side chain Ethanone derivative, reductive amination reagents Moderate heating 1-(3-bromo-5-fluoropyridin-2-yl)ethan-1-amine
4 Hydrochloride salt formation HCl/dioxane Room temp 1-(3-bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Research Findings and Notes

  • The presence of both bromine and fluorine on the pyridine ring demands mild reaction conditions to avoid dehalogenation or substitution side reactions.
  • Palladium-catalyzed amination is highly effective for installing the ethan-1-amine group with good regioselectivity.
  • Hydrochloride salt formation improves aqueous solubility, which is crucial for biological applications.
  • Industrial methods emphasize continuous flow processes to enhance safety and scalability.
  • The compound serves as a versatile intermediate for further functionalization in drug discovery and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethan-1-amine group can be oxidized to form corresponding imines or reduced to form more stable amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride has been explored for its potential therapeutic properties:

  • Drug Discovery : It serves as a building block for synthesizing novel compounds targeting specific diseases, facilitating structure–activity relationship (SAR) studies to optimize drug efficacy and selectivity .

Biological Research

The compound's unique halogen substituents enhance its interactions with biological receptors, making it valuable for:

  • Receptor Binding Studies : Investigating binding affinities and mechanisms of action with specific receptors, potentially leading to new therapeutic agents .

Radiolabeling and Imaging

The presence of bromine allows for potential radiolabeling applications:

  • Radiotracer Development : It can be utilized in developing radiotracer probes for imaging techniques such as Positron Emission Tomography (PET), aiding in visualizing biological processes in vivo .

Agrochemical Applications

Beyond medicinal uses, the compound may also find applications in:

  • Agrochemical Development : Its chemical properties can be harnessed in the formulation of pesticides or herbicides, contributing to agricultural science .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms on the pyridine ring allows it to form strong interactions with biological receptors, potentially modulating their activity. The ethan-1-amine group can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride
  • Molecular Formula : C₇H₁₁Cl₂FN₂
  • Molecular Weight : 213.08 g/mol
  • Key Differences : Lacks bromine, has a single fluorine at position 3, and exists as a dihydrochloride salt. The absence of bromine reduces molecular weight and polarizability, which may decrease hydrophobic interactions in binding scenarios. The dihydrochloride form could enhance solubility but may alter crystallization behavior .
(R)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride
  • Molecular Formula : C₇H₁₀BrClN₂
  • Molecular Weight : 237.53 g/mol
  • Key Differences: Substituted with bromine at position 5 (vs. 3 in the target compound) and lacks fluorine. The positional isomerism of bromine may affect electronic distribution across the pyridine ring, altering reactivity or binding modes.
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride
  • Molecular Formula : C₇H₁₁Cl₂FN₂O
  • Molecular Weight : 229.08 g/mol
  • Key Differences : Contains an oxygen linker between the pyridine (fluorine at position 5) and ethylamine. The ether group introduces conformational flexibility and polarity, which may improve solubility but reduce membrane permeability compared to the target compound’s direct amine linkage .

Pyrimidine and Heterocyclic Analogues

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₀ClF₂N₃
  • Molecular Weight : 209.6 g/mol
  • Key Differences: Pyrimidine core (vs. pyridine) with a difluoromethyl group at position 4. However, the smaller molecular weight suggests reduced steric bulk compared to the target compound .
2-{6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine Dihydrochloride
  • Molecular Formula : C₉H₁₂Cl₂FN₃
  • Molecular Weight : 264.13 g/mol
  • Key Differences: Features a fused pyrrolopyridine ring system with fluorine at position 5. The fluorine’s position (6 vs. 5 in the target compound) alters electronic effects on the aromatic system .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Core Structure Salt Form
Target Compound C₇H₉BrClFN₂ 255.35 3-Br, 5-F Pyridine Hydrochloride
(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine C₇H₁₁Cl₂FN₂ 213.08 3-F Pyridine Dihydrochloride
(R)-1-(5-Bromopyridin-2-yl)ethanamine C₇H₁₀BrClN₂ 237.53 5-Br Pyridine Hydrochloride
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine C₇H₁₁Cl₂FN₂O 229.08 5-F Pyridine Dihydrochloride
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine C₇H₁₀ClF₂N₃ 209.6 4-(CF₂H) Pyrimidine Hydrochloride
2-{6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine C₉H₁₂Cl₂FN₃ 264.13 6-F Pyrrolopyridine Dihydrochloride

Biological Activity

Overview

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound characterized by a pyridine ring substituted with bromine and fluorine atoms, along with an ethanamine group. This structural configuration enhances its solubility and potential biological activity, making it a compound of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The presence of bromine and fluorine atoms allows for strong interactions with these receptors, potentially modulating their activity. The ethanamine group may enhance binding affinity and specificity, which is crucial for its pharmacological effects.

Biological Activity and Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibitory effects on breast (MCF-7) and lung (A-549) cancer cell lines .
  • Receptor Binding Studies : Due to its structural characteristics, it is being explored as a ligand in receptor binding studies, which could lead to the discovery of new therapeutic agents.

Comparative Analysis

The biological activity of this compound can be compared to other related compounds. The following table summarizes the differences and potential impacts:

Compound Name Structural Differences Potential Impact
1-(3-Fluoropyridin-2-yl)ethan-1-amineLacks bromineMay exhibit different reactivity and binding properties
1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amineSubstituted chlorine instead of fluorineAlters chemical behavior and biological activity
1-(3-Bromo-5-methylpyridin-2-yl)ethan-1-aminoContains a methyl group instead of fluorineAffects steric and electronic characteristics

Case Studies

A notable study evaluated the anticancer activity of structurally related compounds, revealing that certain derivatives exhibited significant cytotoxicity against cancer cell lines. For example, compounds similar to 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amino showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Additionally, investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This suggests that the compound may not only inhibit cell growth but also promote cancer cell death through intrinsic pathways .

Q & A

Q. What analytical techniques are recommended for characterizing 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride?

Methodological Answer: Characterization should include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm substituent positions and amine protonation. The bromo and fluoro groups induce distinct deshielding effects on adjacent protons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak for C7_7H8_8BrClFN2_2).
  • X-ray Crystallography: For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • HPLC: Purity assessment (≥95%) using reverse-phase columns with UV detection (λ~255–265 nm, typical for halogenated pyridines) .

Q. What are the critical considerations for synthesizing this compound?

Methodological Answer: Key steps include:

  • Substrate Protection: The pyridine nitrogen may require protection (e.g., Boc or Fmoc) during amine functionalization to avoid side reactions.
  • Substitution Reactions: Bromination and fluorination on pyridine require controlled conditions (e.g., electrophilic substitution with Br2_2/Fe catalyst or Balz-Schiemann reaction for fluorine introduction).
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) to isolate the hydrochloride salt.
  • Handling: Use inert atmosphere (N2_2) to prevent decomposition, as halogenated amines are moisture-sensitive .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the amine hydrochloride .
  • Environment: Desiccate with silica gel to avoid moisture absorption. Avoid exposure to light, as bromoaryl compounds may undergo photodegradation .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromo (σm_m = 0.39) and fluoro (σm_m = 0.34) groups reduce electron density at the pyridine ring, enhancing electrophilicity at the 2-position.
  • Computational Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .
  • Spectroscopic Correlations: IR spectroscopy can reveal C-Br (~550 cm1^{-1}) and C-F (~1220 cm1^{-1}) stretching frequencies, corroborating substituent effects .

Q. What are the challenges in resolving crystallographic disorder in its X-ray structure?

Methodological Answer:

  • Disorder Management: The bulky bromo and fluoro groups may cause rotational disorder. Use SHELXL’s PART instruction to refine disordered regions iteratively .
  • Data Collection: High-resolution data (≤0.8 Å) at low temperature (100 K) improves electron density maps.
  • Validation: Check Rint_{int} and GooF values; acceptable thresholds are Rint_{int} < 0.05 and GooF ~1.0 .

Q. How can competing side reactions during amination be mitigated?

Methodological Answer:

  • Optimized Conditions: Use Pd-catalyzed Buchwald-Hartwig amination with XPhos ligands to suppress β-hydride elimination.
  • Solvent Selection: Polar aprotic solvents (DMF or DMSO) enhance solubility of halogenated intermediates.
  • Monitoring: TLC or in-situ FTIR tracks reaction progress; quench unreacted intermediates with aqueous NH4_4Cl .

Q. What strategies validate the compound’s stability under biological assay conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; analyze degradation via LC-MS.
  • Metabolite Screening: Use liver microsomes (e.g., human CYP450 enzymes) to identify oxidative dehalogenation or demethylation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride

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